Borane, bis(pentafluorophenyl)phenyl-
Description
Historical Development and Significance of Perfluorinated Boron Compounds
The field of perfluorinated boron compounds, while niche, has grown significantly in importance, largely driven by the unique properties of tris(pentafluorophenyl)borane (B72294), B(C6F5)3, often abbreviated as BCF. nih.govacs.org The first reports of pentafluorophenyl-boron compounds emerged in the early 1960s. Despite the early recognition of B(C6F5)3 as a strong Lewis acid, its remarkable properties were not widely exploited for applications in catalysis until much later.
A key feature of these compounds is their high Lewis acidity, which stems from the potent electron-withdrawing nature of the pentafluorophenyl (C6F5) groups attached to the electron-deficient boron center. nih.govacs.org Unlike other strong boron-based Lewis acids such as boron trihalides (e.g., BCl3), tris(pentafluorophenyl)borane is a thermally robust solid that is surprisingly tolerant to water, making it far easier to handle. nih.govwikipedia.org This combination of high acid strength and stability has led to B(C6F5)3 being described as an "ideal Lewis acid". wikipedia.org The development of B(C6F5)3 spurred further research into related compounds, including bis(pentafluorophenyl)borane (B69467) (HB(C6F5)2) and various pentafluorophenylborate salts, which have found significant use as co-catalysts in industrial olefin polymerization processes.
Contextualization of Borane (B79455), bis(pentafluorophenyl)phenyl- within Lewis Acidic Borane Systems
The Lewis acidity of a borane is critically influenced by the substituents attached to the boron atom. Borane, bis(pentafluorophenyl)phenyl-, with the formula PhB(C6F5)2, is a member of the perfluorinated arylborane family, positioned between the well-studied tris(pentafluorophenyl)borane B(C6F5)3 and triphenylborane (B1294497) B(C6H5)3.
A direct experimental comparison of PhB(C6F5)2 with B(C6F5)3 is not widely documented, but trends can be inferred from related compounds. Studies on borinic and boronic esters, such as (C6F5)2BOC6F5 and C6F5B(OC6F5)2, demonstrate how systematically replacing C6F5 groups modulates the electronic properties and Lewis acidity of the boron center. researchgate.netresearchgate.net Therefore, Borane, bis(pentafluorophenyl)phenyl- is understood to be a strong Lewis acid, albeit weaker than B(C6F5)3, allowing for fine-tuning of reactivity in chemical applications.
| Compound | Common Abbreviation | Relative Lewis Acidity Trend | Key Structural Feature |
| Tris(pentafluorophenyl)borane | BCF | Strongest | Three C6F5 groups |
| Borane, bis(pentafluorophenyl)phenyl- | PhB(C6F5)2 | Intermediate | Two C6F5 groups, one C6H5 group |
| Triphenylborane | Weakest | Three C6H5 groups |
Fundamental Role in Modern Synthetic and Catalytic Methodologies
Perfluorinated boranes are pivotal reagents and catalysts in modern chemistry. researchgate.net Their high Lewis acidity and steric bulk enable a range of transformations. One of the most significant applications is in the formation of "Frustrated Lewis Pairs" (FLPs). wikipedia.org An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. wikipedia.org This unquenched reactivity allows the pair to activate small molecules, most notably dihydrogen (H2), leading to metal-free hydrogenations. wikipedia.orgnih.gov
While B(C6F5)3 is the most common Lewis acid used in FLP chemistry, boranes of the general formula R–B(C6F5)2, such as the subject of this article, are also effective. acs.org These compounds can participate in a variety of catalytic processes, including:
Hydrosilylation: The reduction of carbonyls and other functional groups using silanes. nih.gov
Polymerization: Acting as activators or co-catalysts for the polymerization of olefins. researchgate.net
Carboboration: The addition of a B-C bond across a π-system, which allows for the formation of new C–B and C–C bonds. acs.org
Cyclization Reactions: Catalyzing intramolecular reactions to form cyclic compounds. Boranes of the formula R–B(C6F5)2 have been shown to trigger the cyclization of bis(tert-butylethynyl) sulfide (B99878) to form thiophenes. acs.org
The ability to modify the substituent on the boron atom (e.g., phenyl vs. pentafluorophenyl) provides a mechanism for tuning the steric and electronic properties of the catalyst, thereby influencing the selectivity and efficiency of these synthetic methodologies. maynoothuniversity.ie
| Application Area | Reaction Type | Role of Borane |
| Catalysis | Metal-Free Hydrogenation | Lewis acid component of a Frustrated Lewis Pair (FLP) |
| Hydrosilylation | Lewis acid catalyst to activate Si-H bonds | |
| Olefin Polymerization | Co-catalyst / Activator | |
| Organic Synthesis | Carboboration | Reagent for C-B and C-C bond formation |
| Cyclization | Catalyst for intramolecular ring formation |
Structure
2D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5BF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGYNXNSBCFBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5BF10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462511 | |
| Record name | Borane, bis(pentafluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148892-98-2 | |
| Record name | Borane, bis(pentafluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Precursor Chemistry of Borane, Bis Pentafluorophenyl Phenyl
Preparation Routes to Bis(pentafluorophenyl)phenylborane
The synthesis of bis(pentafluorophenyl)phenylborane can be approached through two primary retrosynthetic disconnections: formation of the B-C₆H₅ bond last, or formation of the B-C₆F₅ bonds last. The more common and controlled approach involves the initial synthesis of a bis(pentafluorophenyl)boron halide, which is then reacted with a phenylating agent.
A key precursor for this strategy is chlorobis(pentafluorophenyl)borane (B3050591) (ClB(C₆F₅)₂). The preparation of this intermediate can be achieved via a multi-step process. This process begins with the synthesis of dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂) from the reaction of dichlorodimethyltin (Me₂SnCl₂) and pentafluorophenyllithium (C₆F₅Li). Subsequently, the pentafluorophenyl groups are transferred to boron trichloride (B1173362) (BCl₃) to yield the desired chlorobis(pentafluorophenyl)borane.
With the chlorobis(pentafluorophenyl)borane in hand, the final step to achieve bis(pentafluorophenyl)phenylborane involves a salt metathesis reaction. The reaction of ClB(C₆F₅)₂ with a suitable phenylating agent, such as phenyllithium (B1222949) (PhLi) or a phenyl Grignard reagent (PhMgX), results in the displacement of the chloride and the formation of the target molecule. This method provides a controlled pathway to the unsymmetrical triarylborane.
An alternative, though less common, approach would involve the reaction of phenyldichloroborane (PhBCl₂) with two equivalents of a pentafluorophenyl organometallic reagent, such as pentafluorophenyllithium or pentafluorophenylmagnesium bromide. This route is analogous to the synthesis of benzyl (B1604629) bis(pentafluorophenyl)borane (B69467), which is prepared by reacting in situ generated benzyldichloroborane with pentafluorophenylmagnesium chloride. Careful control of stoichiometry is crucial in this approach to avoid the formation of undesired symmetrical boranes.
| Precursor 1 | Precursor 2 | Reagent | Product | Reference |
| Me₂SnCl₂ | C₆F₅Li | - | Me₂Sn(C₆F₅)₂ | nih.gov |
| Me₂Sn(C₆F₅)₂ | BCl₃ | - | ClB(C₆F₅)₂ | nih.gov |
| ClB(C₆F₅)₂ | PhLi or PhMgX | - | Borane (B79455), bis(pentafluorophenyl)phenyl- | Inferred from researchgate.net |
| PhBCl₂ | C₆F₅Li or C₆F₅MgBr | - | Borane, bis(pentafluorophenyl)phenyl- | Inferred from rsc.org |
Methodologies for the Incorporation of -B(C₆F₅)₂ Moieties in Organic Frameworks
The strong Lewis acidity and unique electronic properties of the bis(pentafluorophenyl)boryl [-B(C₆F₅)₂] moiety make it a desirable functional group to incorporate into various organic frameworks, including polymers and metal-organic frameworks (MOFs). The methodologies for this incorporation can be broadly categorized into pre-functionalization of monomers followed by polymerization, and post-polymerization modification.
In the context of polymers, one of the most significant applications of boranes like bis(pentafluorophenyl)phenylborane is as a cocatalyst in single-site olefin polymerization. acs.org In these systems, the borane acts as an activator for the transition metal catalyst, generating a cationic active species. While this does not result in the covalent incorporation of the -B(C₆F₅)₂ group into the main polymer chain, it is a critical application of this class of compounds in polymer synthesis.
For the covalent incorporation into polymer backbones or side chains, a common strategy involves the synthesis of monomers bearing a functional group that can be converted to or coupled with the -B(C₆F₅)₂ moiety. For example, a monomer containing a reactive C-X bond (where X is a halogen) could be lithiated or converted to a Grignard reagent and then reacted with ClB(C₆F₅)₂. Subsequent polymerization of this functionalized monomer would lead to a polymer with pendant -B(C₆F₅)₂ groups.
Post-polymerization modification offers another versatile route. A pre-formed polymer with reactive sites, such as aryl-halide or aryl-lithium groups, can be treated with a suitable bis(pentafluorophenyl)boron reagent to introduce the desired functionality.
In the realm of metal-organic frameworks, the incorporation of the -B(C₆F₅)₂ group can be achieved by designing organic linkers that are pre-functionalized with this moiety. This approach allows for the precise placement of the Lewis acidic sites within the porous framework. The synthesis of such a linker would follow standard organic synthetic routes, culminating in a step to introduce the boryl group, similar to the methods described for small molecules. The direct synthesis of bimetallic MOFs by mixing different metal salts during solvothermal synthesis is a known strategy, and a similar concept could be applied by using a mixture of standard linkers and linkers functionalized with the -B(C₆F₅)₂ group to create a mixed-linker MOF with tailored Lewis acidity. nih.gov
| Framework Type | Incorporation Strategy | Description |
| Polymers | Cocatalyst in Olefin Polymerization | The borane activates a transition metal catalyst to initiate polymerization. The boryl group is part of the counterion but not covalently bound to the polymer chain. |
| Polymers | Pre-functionalization of Monomers | Synthesis of a monomer containing the -B(C₆F₅)₂ group, followed by polymerization. |
| Polymers | Post-polymerization Modification | A pre-existing polymer is chemically modified to introduce -B(C₆F₅)₂ groups. |
| Metal-Organic Frameworks | Pre-functionalization of Linkers | Synthesis of an organic linker molecule containing the -B(C₆F₅)₂ group prior to MOF assembly. |
| Metal-Organic Frameworks | Mixed-Linker Synthesis | Use of a mixture of functionalized and unfunctionalized linkers during MOF synthesis to control the density of Lewis acid sites. |
Advances in Scalable Synthesis and Isolation
For the synthesis of the key precursor, tris(pentafluorophenyl)borane (B72294), a known industrial method involves the reaction of pentafluorobenzene (B134492) with an organomagnesium compound in an ether solvent at elevated temperatures. google.com This indicates the feasibility of producing large quantities of the pentafluorophenyl-boron linkage. The subsequent steps to produce the unsymmetrical phenyl derivative would need to be adapted for a larger scale, potentially utilizing flow chemistry to improve heat transfer and control of reaction parameters.
The isolation and purification of air-sensitive boranes are critical steps. Due to their sensitivity to oxygen and moisture, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques. chemistryviews.org Common purification methods for boranes include distillation, sublimation, and recrystallization from anhydrous, deoxygenated solvents. For solid compounds, filtration under inert atmosphere using a filter cannula or a specialized filtration frit is employed to isolate the product from reaction mixtures. youtube.com Given that many triarylboranes are crystalline solids, recrystallization is often a viable method for obtaining high-purity material. The choice of solvent is crucial and must be rigorously dried and deoxygenated prior to use.
The development of robust and scalable purification methods is essential for the commercial viability of any chemical compound. For air-sensitive boranes, this may involve the development of crystallization procedures that are amenable to large-scale equipment and minimize the need for manual handling under inert conditions.
Theoretical Frameworks and Mechanistic Investigations of Borane, Bis Pentafluorophenyl Phenyl Reactivity
Lewis Acidity and Electrophilic Nature of Borane (B79455), bis(pentafluorophenyl)phenyl-
The reactivity of Borane, bis(pentafluorophenyl)phenyl-, scientifically known as PhB(C6F5)2, is fundamentally governed by the electron-deficient nature of its central boron atom, which possesses a vacant p-orbital. This deficiency imparts significant Lewis acidity and a strong electrophilic character to the molecule, making it a potent catalyst and reagent in a variety of chemical transformations. mdpi.com The presence of two highly electron-withdrawing pentafluorophenyl (C6F5) rings significantly enhances the electrophilicity of the boron center. mdpi.comnih.gov This intrinsic Lewis acidity is the driving force behind its utility in catalysis and its role as the acidic component in Frustrated Lewis Pairs (FLPs). acs.orgresearchgate.net
The Lewis acidity of boranes is a critical parameter that dictates their chemical behavior. rsc.org Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, is a benchmark Lewis acid renowned for its high activity in catalysis and FLP chemistry. acs.orgresearchgate.netwikipedia.org The Lewis acidity of PhB(C6F5)2 is logically compared to B(C6F5)3 to understand the effect of substituting one electron-withdrawing C6F5 group with a less withdrawing phenyl (Ph) group.
Experimental and computational methods are employed to quantify and compare the Lewis acidity of boranes. researchgate.netacs.orgrsc.org Common experimental techniques include the Gutmann-Beckett method, which measures the change in the 31P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et3PO) upon adduct formation. nih.govrsc.orgrsc.org Computational approaches often involve calculating the Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA), which represent the energy released upon binding a fluoride or hydride ion, respectively. rsc.org
| Compound | Gutmann-Beckett Value (Δδ31P of Et3PO, ppm) | Computed Fluoride Ion Affinity (FIA, kJ/mol) |
|---|---|---|
| B(C6F5)3 | 25.5 rsc.org | ~480-490 rsc.org |
| PhB(C6F5)2 | Data not widely reported, but expected to be lower than B(C6F5)3 | Lower than B(C6F5)3chemrxiv.org |
| BPh3 | 16.9 researchgate.net | ~340 |
| BF3 | 24.3 nih.gov | ~480 |
The reactivity of PhB(C6F5)2 is a delicate balance of electronic and steric factors centered on the boron atom. researchgate.netnih.gov
Electronic Effects: The primary electronic effect stems from the substituents bonded to boron. The two C6F5 groups are powerful σ-electron withdrawing groups due to the high electronegativity of fluorine atoms, which inductively pull electron density away from the boron center, increasing its Lewis acidity. nih.gov The phenyl group, while still electron-withdrawing compared to alkyl groups, is significantly less so than a pentafluorophenyl group. This substitution electronically "tunes" the boron center, making it a softer, less aggressive Lewis acid than B(C6F5)3. chemrxiv.org This modulation is crucial, as excessively high Lewis acidity can sometimes lead to irreversible adduct formation or unwanted side reactions, whereas moderated acidity can promote catalysis. researchgate.net
Steric Effects: The three aryl groups attached to the boron atom create a sterically crowded environment. These groups are arranged in a propeller-like fashion around the planar BC3 core. wikipedia.org This steric bulk is a defining feature of its chemistry, particularly in the context of Frustrated Lewis Pairs. wikipedia.org The bulk hinders the direct approach of Lewis bases to the boron center, preventing the formation of a classical dative bond (a Lewis adduct) with similarly bulky bases. wikipedia.orgwikipedia.org Furthermore, the orientation, or twist, of the aryl rings relative to the central boron plane has been shown to be significant from both an electronic and steric perspective, influencing the accessibility of the vacant p-orbital on the boron atom. researchgate.net
Frustrated Lewis Pair (FLP) Chemistry involving Borane, bis(pentafluorophenyl)phenyl-
Frustrated Lewis Pair (FLP) chemistry involves the use of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the reactivity of both the acid and base unquenched, allowing them to act cooperatively to activate a variety of small molecules. nih.govbris.ac.uk While B(C6F5)3 is a canonical Lewis acid in FLP chemistry, PhB(C6F5)2 and other R-B(C6F5)2 type boranes are also effective and offer tailored reactivity. acs.org
The rational design of FLP systems aims to optimize their ability to capture and activate substrates. A key strategy involves creating single-component, or intramolecular, FLPs where the Lewis acid and Lewis base are covalently linked by a rigid molecular scaffold. acs.org This pre-organization significantly reduces the entropic penalty associated with bringing the two reactive centers and a substrate molecule together, which can enable the use of weaker Lewis acid/base combinations. acs.org
In the context of PhB(C6F5)2, such systems can be designed by incorporating the B(C6F5)2 moiety and a Lewis base (e.g., a bulky phosphine (B1218219) like dimesitylphosphine, PMes2) onto a common backbone. acs.org For example, scaffolds such as dimethylxanthene have been used to create conformationally rigid phosphinoboranes. acs.org The synthesis typically involves preparing a precursor molecule containing the scaffold and the Lewis base, followed by lithiation and reaction with ClB(C6F5)2 to install the acidic borane fragment. acs.org This design creates a defined cavity where small molecules can interact with both the acidic boron center and the basic phosphine center.
PhB(C6F5)2-based FLPs can activate a range of small, stable molecules through cooperative action.
Dihydrogen (H2) Activation: The activation of H2 is a hallmark reaction of FLPs. wikipedia.orgmdpi.com The process involves the heterolytic cleavage of the nonpolar H-H bond. The dihydrogen molecule enters the space between the frustrated Lewis acid and base. The electrophilic boron atom polarizes the H2 molecule, which is then cleaved. The Lewis base abstracts a proton (H+) to form a phosphonium (B103445) or ammonium (B1175870) cation, while the boron atom accepts a hydride (H-) to form a hydridoborate anion. bris.ac.uk This process effectively splits H2 into its constituent ions, which can then be used in subsequent reactions like catalytic hydrogenation. wikipedia.orgmdpi.com Some advanced intramolecular systems have been designed to achieve the reversible cleavage of H2 at room temperature. acs.org
Carbon Dioxide (CO2) Activation: CO2 is another important target for FLP activation. cardiff.ac.ukresearchgate.netrsc.org The mechanism involves a cooperative attack on the CO2 molecule. The Lewis base (e.g., a phosphine) attacks the electrophilic carbon atom of CO2, while the Lewis acidic boron center of the PhB(C6F5)2 moiety coordinates to one of the oxygen atoms. cardiff.ac.ukresearchgate.net This dual interaction leads to the formation of a stable zwitterionic adduct and causes a significant bending of the normally linear CO2 molecule, thereby "activating" it for further chemical transformations. cardiff.ac.uk Computational studies on related systems suggest this can proceed through either a concerted mechanism, where the P-C and B-O bonds form simultaneously, or a stepwise process where the P-C bond forms first. cardiff.ac.uk
| Small Molecule | Role of Lewis Base (e.g., PR3) | Role of Lewis Acid (PhB(C6F5)2) | Resulting Species |
|---|---|---|---|
| Dihydrogen (H2) | Accepts H+ | Accepts H- | [R3PH]+[H-BPh(C6F5)2]-bris.ac.uk |
| Carbon Dioxide (CO2) | Attacks Carbon atom | Binds to Oxygen atom | R3P+-CO2--BPh(C6F5)2 Adduct cardiff.ac.ukresearchgate.net |
The dominant and defining reaction pathway for FLPs is heterolytic cleavage , as described for H2 activation. wikipedia.orgmdpi.comnih.gov In this mechanism, a chemical bond in the substrate is broken in such a way that the bonding electron pair is unevenly distributed between the two resulting fragments, creating ions (e.g., H+ and H-). This is the well-established pathway for the activation of many small molecules by borane-based FLPs. nih.gov
However, under certain conditions, a homolytic activation pathway may become relevant. Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the bonding electrons, resulting in the formation of radicals. nih.govnih.gov In the context of FLPs, this could occur through a single-electron transfer (SET) process between the FLP and the substrate. For instance, an FLP system reacting with a suitable electron acceptor could generate a radical cation of the Lewis base and a radical anion of the Lewis acid, forming a "frustrated radical pair". researchgate.net While less common for the activation of molecules like H2, SET pathways have been observed in FLP reactions with specific substrates like quinones or other electron acceptors, leading to radical intermediates that can be detected by techniques such as EPR spectroscopy. researchgate.net The specific pathway—heterolytic versus homolytic—is highly dependent on the electronic properties of the FLP components, the substrate, and the reaction conditions.
Elementary Reaction Mechanisms
The elementary reactions of PhB(C6F5)2 and its analogues are dominated by the profound electrophilicity of the boron center. This high Lewis acidity facilitates interactions with a wide range of substrates, including unsaturated carbon-carbon bonds, polar functional groups, and even traditionally inert bonds like C-H and C-F under certain conditions. acs.orgscholaris.ca
While PhB(C6F5)2 itself lacks a B-H bond for direct hydroboration, its close analogue, bis(pentafluorophenyl)borane (B69467) (HB(C6F5)2), provides a clear framework for understanding the hydroboration potential within this class of compounds. The high electrophilicity of HB(C6F5)2, stemming from the C6F5 substituents, makes it an exceptionally reactive hydroboration agent, significantly faster than reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). colab.wsfigshare.com
The mechanism proceeds via the dissociation of the dimeric borane [HB(C6F5)2]2 into its monomeric, active form in aromatic solvents. colab.wsfigshare.com The monomer then adds across an alkene or alkyne through a concerted, four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double or triple bond.
Regioselectivity: The addition of HB(C6F5)2 to unsaturated substrates follows anti-Markovnikov selectivity, where the boron atom adds to the less sterically hindered carbon atom. This regioselectivity is comparable to that of other common hydroborating agents, but the reaction rate is substantially higher. figshare.com A unique feature of the resulting organobis(pentafluorophenyl)boranes is the facility with which the boryl group can migrate, allowing access to thermodynamically favored products where other reagents might yield kinetic isomers. figshare.com With alkynes, HB(C6F5)2 can achieve selective monohydroboration of both terminal and internal substrates. figshare.com
| Substrate | Hydroborating Agent | Major Product(s) | Key Finding |
|---|---|---|---|
| 1-Hexene | HB(C6F5)2 | 1-Hexyl-B(C6F5)2 | High anti-Markovnikov selectivity; much faster rate than 9-BBN. figshare.com |
| Styrene | HB(C6F5)2 | Mixture of 1-phenylethyl- and 2-phenylethyl-B(C6F5)2 | Shows typical regioselectivity patterns, with boron adding to the terminal carbon. |
| 1-Hexyne | HB(C6F5)2 (1 equiv.) | (E)-1-Hexenyl-B(C6F5)2 | Selective monohydroboration is readily achieved. figshare.com |
| Diphenylacetylene | HB(C6F5)2 (1 equiv.) | (Z)-1,2-Diphenylvinyl-B(C6F5)2 | Monohydroboration of internal alkynes is effective. |
Carboboration, the addition of a boron-carbon bond across a π-system, is a hallmark reaction of R-B(C6F5)2 boranes, including PhB(C6F5)2. nih.govnih.gov These reactions enable the formation of both a new C–B and C–C bond in a single step under mild conditions, providing access to highly substituted alkenylboranes. acs.orgnih.gov
1,1-Carboboration: This process is particularly facile with alkynes. The strongly electrophilic R-B(C6F5)2 reagent attacks the alkyne, forming a zwitterionic intermediate, which can be described as a vinyl cation stabilized by a borate (B1201080) anion. nih.gov This intermediate then rearranges, typically through a 1,2-migration of a substituent (either from the alkyne or the borane) to the adjacent carbon, to yield the final alkenylborane product. nih.govnih.govresearchgate.net
With terminal alkynes , a 1,2-hydride shift often occurs. nih.govnih.gov
With internal alkynes , C–C bond cleavage can take place. nih.govnih.gov
With heteroatom-substituted alkynes , groups like phosphanyl or thiolate can migrate. nih.govresearchgate.net In some cases, zwitterionic phosphirenium borate intermediates have been isolated and characterized. nih.gov
1,2-Carboboration: While 1,1-addition is common for alkynes, 1,2-carboboration has been observed with other unsaturated substrates. For example, the reaction of B(C6F5)3 with isocyanates results in a 1,2-carboboration across the C=O bond, forming six-membered heterocyclic compounds. rsc.org Similarly, reactions with allenes can lead to 1,2-carboboration products. acs.org
| Borane | Substrate | Addition Type | Product Type | Reference |
|---|---|---|---|---|
| R-B(C6F5)2 | Terminal Alkyne | 1,1-Carboboration | Alkenylborane (via 1,2-hydride shift) | nih.govnih.gov |
| R-B(C6F5)2 | Internal Alkyne | 1,1-Carboboration | Alkenylborane (via C-C cleavage) | nih.govnih.gov |
| R-B(C6F5)2 | Bis(alkynyl)sulfide | Sequential 1,1-Carboboration | Thiophene derivative | acs.orgscispace.com |
| B(C6F5)3 | Isocyanate (R-N=C=O) | 1,2-Carboboration | Six-membered heterocycle | rsc.org |
| HB(C6F5)2 | Divinylphosphane | 1,1-Carboboration (of olefin) | Tetrahydrophosphole derivative | rsc.org |
Transborylation refers to the controlled exchange, or redistribution, of substituents between two boron centers via σ-bond metathesis. ed.ac.uk This process is a key elementary step that enables catalytic turnover in many borane-catalyzed reactions. The equilibrium dynamics are often driven by the relative stability of the boron species involved, which can be influenced by steric and electronic factors. ed.ac.uk
A prominent example is in the catalytic hydroboration of alkynes using a hydroborane like pinacolborane (HBpin) in the presence of a catalyst such as HB(C6F5)2. The catalytic cycle involves two key steps:
Hydroboration: The highly reactive catalyst, HB(C6F5)2, hydroborates the alkyne to form an alkenyl-B(C6F5)2 intermediate.
Transborylation: The alkenyl group is then transferred from the catalyst to the bulk hydroborating agent, HBpin, in a B-C(sp²)/B-H transborylation step. This releases the desired alkenyl pinacol (B44631) boronic ester product and regenerates the HB(C6F5)2 catalyst, allowing it to re-enter the cycle. ed.ac.uk
This turnover strategy has also been applied to the synthesis of silyl-heterocycles through borane-catalyzed intramolecular 1,1-carboboration, where transborylation is the crucial product-releasing and catalyst-regenerating step. researchgate.net
The high Lewis acidity of bis(pentafluorophenyl)boranes enables them to induce bond cleavage and rearrangement in various substrates. These processes are often integral parts of the reaction mechanisms discussed previously.
Bond Cleavage:
C–C Bond Cleavage: As noted, the 1,1-carboboration of internal alkynes with R-B(C6F5)2 reagents can proceed via C–C bond cleavage to yield the alkenylborane product. nih.govnih.gov
C–F Bond Activation: The exceptional electrophilicity of these boranes allows them to activate and cleave strong C–F bonds, a transformation typically requiring transition metals. scholaris.ca
Heteroatom-Element Bonds: Cleavage of Si-C, Sn-C, and other heteroatom-carbon bonds is also a common feature in reactions with activated alkynes. acs.org
Rearrangement Processes:
1,2-Migrations: 1,2-hydride and 1,2-alkyl/aryl migrations are fundamental rearrangement steps in 1,1-carboboration reactions, converting the initial zwitterionic adduct into the final neutral product. nih.govnih.gov
Boryl Migration: In the products of olefin hydroboration with HB(C6F5)2, the -B(C6F5)2 group exhibits a high propensity for migration, which can be utilized to isomerize kinetic products to more stable thermodynamic isomers. figshare.com
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex potential energy surfaces of reactions involving highly reactive species like PhB(C6F5)2. These studies provide deep mechanistic insights, rationalize experimental observations, and predict reactivity. rsc.orgscholaris.caresearchgate.net
DFT calculations are widely used to map the entire reaction coordinate for elementary steps in borane-mediated transformations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms, determine rate-determining steps, and understand the origins of observed selectivity. rsc.orgresearchgate.net
Key applications of DFT in studying the reactivity of pentafluorophenyl-substituted boranes include:
Elucidating Reaction Mechanisms: DFT has been used to confirm the thermodynamic characteristics of proposed catalytic cycles, such as in the B(C6F5)3-catalyzed guanylation of amines. rsc.org
Calculating Activation Barriers: The activation free energy (ΔG‡) for key steps can be calculated to predict reaction feasibility and rates. For example, the transborylation step in a catalytic hydroboration was calculated to have a ΔG‡ of 19.7 kcal mol⁻¹, in good agreement with experimental measurements. ed.ac.uk
Analyzing Intermediate Structures: The geometries and electronic structures of transient intermediates, such as the zwitterionic species in carboboration, can be characterized, providing crucial evidence for proposed pathways. nih.gov
Rationalizing Selectivity: DFT can explain why one reaction pathway is favored over another. For instance, in reactions of boranes with bis(phenylethynyl)telluroether, DFT could be used to compare the barriers for intramolecular 1,1-carboboration versus intermolecular FLP addition.
| Reaction/Process Studied | Borane | Computational Finding | Reference |
|---|---|---|---|
| Guanylation of Amines | B(C6F5)3 | Thermodynamic characteristics of the proposed catalytic pathway were studied and supported. | rsc.org |
| B-C/B-H Transborylation | Dialkylborane/HBpin | The activation free energy (ΔG‡) for the metathesis step was calculated to be 19.7 kcal mol⁻¹. | ed.ac.uk |
| Rotation around B-O bond | (C6F5)2BOC6F5 | VT NMR studies combined with calculations showed a rotational barrier (ΔG‡) of 35 kJ/mol (8.4 kcal mol⁻¹). | researchgate.net |
| Hydroboration by Borinium Cations | [(iPr2N)2B]+ | Suggests a Meerwein–Ponndorf–Verley reduction-like mechanism via hydride migration from a ligand. | scholaris.ca |
Molecular Dynamics and Kinetic Modeling
Molecular dynamics simulations offer a means to investigate the time-dependent behavior of borane, bis(pentafluorophenyl)phenyl- at the atomic level. Such simulations could provide insights into its conformational dynamics, solvent interactions, and the initial stages of reactant association. For instance, MD could be employed to explore the rotational freedom of the phenyl and pentafluorophenyl rings and how this might influence the accessibility of the boron center for Lewis base coordination.
Kinetic modeling, on the other hand, aims to mathematically describe the rates of chemical reactions. For reactions catalyzed or mediated by borane, bis(pentafluorophenyl)phenyl-, kinetic models would be developed based on proposed reaction mechanisms. These models would consist of a series of differential equations representing the concentration changes of reactants, intermediates, and products over time. The rate constants for each elementary step in the mechanism are critical parameters in these models.
Detailed Research Findings from Analogous Systems:
While data tables for borane, bis(pentafluorophenyl)phenyl- are not available, research on analogous compounds such as tris(pentafluorophenyl)borane and other substituted bis(pentafluorophenyl)boranes provides valuable insights into the types of data that would be generated. chemrxiv.orgmdpi.commdpi.com DFT calculations on these systems have been used to determine the geometries of transition states and the activation energies for various reaction pathways. chemrxiv.orgmdpi.com
For example, in the context of frustrated Lewis pair (FLP) chemistry, computational analysis has been used to distinguish between heterolytic and homolytic bond activation mechanisms. chemrxiv.org DFT calculations can provide the relative energies of intermediates and transition states for both pathways, allowing for a determination of the most likely mechanism.
A hypothetical kinetic model for a reaction catalyzed by borane, bis(pentafluorophenyl)phenyl- would be informed by such DFT calculations. The computed activation energies can be used to estimate the rate constants for the elementary steps in the proposed mechanism.
Table 1: Illustrative Data from DFT Calculations on a Hypothetical Reaction Step
This interactive table showcases the type of data that would be generated from DFT calculations to inform kinetic models. The values presented are hypothetical and for illustrative purposes.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Lewis Adduct Formation | 0.0 | 5.2 | -10.8 | 5.2 |
| Hydride Abstraction | -10.8 | 15.3 | 2.1 | 26.1 |
| Product Release | 2.1 | 4.5 | -5.0 | 2.4 |
Catalytic Applications of Borane, Bis Pentafluorophenyl Phenyl in Chemical Transformations
Hydroboration Catalysis
Bis(pentafluorophenyl)borane (B69467), [HB(C6F5)2], often referred to as Piers' borane (B79455), is a powerful hydroborating agent. rsc.orgcolab.ws Its high reactivity is attributed to the ease with which its dimeric structure dissociates into a highly electrophilic monomeric borane in aromatic solvents. colab.wsacs.org This monomeric species rapidly adds across unsaturated carbon-carbon and carbon-heteroatom bonds.
Alkene and Alkyne Hydroboration
[HB(C6F5)2] is an extremely active catalyst for the hydroboration of a wide variety of alkene and alkyne substrates. acs.org The reactions are typically fast, clean, and regioselective, often completing within minutes. This reagent exhibits comparable regio- and chemoselectivities to established hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN), but proceeds at a much faster rate. acs.org
A key feature of this catalyst is the ability of the resulting boryl group to migrate in the products of olefin hydroboration, which can be leveraged to form the thermodynamically favored products. acs.orgacs.org In the case of alkynes, the reaction can be controlled to achieve selective monohydroboration. acs.orgacs.org While internal alkynes are resistant to further hydroboration, terminal alkynes can react with a second equivalent of the borane. acs.orgacs.org The resulting organoboranes can be readily oxidized in a one-pot procedure to yield corresponding alcohols or carbonyl compounds in good to excellent yields. acs.orgfigshare.com
Table 1: Hydroboration of Representative Alkenes and Alkynes with [HB(C6F5)2]
| Substrate | Product after Oxidation | Yield (%) | Reference |
| 1-Octene | 1-Octanol | 95% | acs.org |
| Styrene | 1-Phenylethanol | 91% | acs.org |
| Norbornene | exo-Norborneol | 99% | acs.org |
| 1-Octyne | Octanal | 85% | acs.org |
| Phenylacetylene | Phenylacetaldehyde | 82% | acs.org |
Hydroboration of Imines and Related Heteroatom Unsaturated Systems
The catalytic reduction of imines, typically through hydrosilylation, is effectively catalyzed by the highly Lewis acidic tris(pentafluorophenyl)borane (B72294), B(C6F5)3. nih.gov The mechanism of this transformation has been studied in detail, revealing a unique reaction pathway. nih.gov B(C6F5)3 activates the silane (B1218182) rather than the imine, generating a silylium (B1239981) ion and a hydridoborate anion, [HB(C6F5)3]⁻. researchgate.netcmu.edu The hydridoborate then acts as the reducing agent. This catalytic system is highly efficient, requiring only small catalyst loadings (as low as 0.1 mol%) to achieve the desired transformation. nih.gov
Hydrosilylation Catalysis
Tris(pentafluorophenyl)borane, B(C6F5)3, is a preeminent metal-free catalyst for hydrosilylation, a reaction that involves the addition of a silicon-hydride bond across an unsaturated bond. nih.govacs.org Its remarkable catalytic activity is rooted in its ability to abstract a hydride from the silane, generating a highly reactive silylium cation and the [HB(C6F5)3]⁻ anion. researchgate.netmdpi.com This mechanism, known as silane activation, is distinct from the more common substrate activation pathway and allows for the reduction of a wide array of functional groups. cmu.edunih.gov
Selective Reduction of Carbonyl Compounds
B(C6F5)3 catalyzes the hydrosilylation of various aromatic and aliphatic aldehydes and ketones with high efficiency. cmu.edu Using one equivalent of a silane like triphenylsilane (B1312308) or triethylsilane with 1-4 mol% of the catalyst affords the corresponding silyl (B83357) ethers in high yields (75-96%). nih.govcmu.edu Mechanistic studies, including kinetic analyses, have shown that the reaction rate is often inversely proportional to the basicity of the carbonyl substrate, supporting the silane activation pathway. cmu.edu The borane preferentially activates the silane, and the resulting electrophilic silylium species coordinates to the most basic carbonyl group, which is then reduced by the hydridoborate anion. cmu.edu
Table 2: B(C6F5)3-Catalyzed Hydrosilylation of Aldehydes and Ketones
| Substrate | Silane | Product (Silyl Ether) Yield (%) | Reference |
| Benzaldehyde | Ph3SiH | 96% | nih.gov |
| 4-Nitrobenzaldehyde | Ph3SiH | 95% | nih.gov |
| Acetophenone | Et3SiH | 92% | nih.gov |
| 4-Methoxyacetophenone | Ph3SiH | 85% | cmu.edu |
| Cyclohexanone | Et3SiH | 90% | nih.gov |
Conversion of Esters and Lactones
The B(C6F5)3-catalyzed hydrosilylation is also a powerful method for the partial reduction of esters and lactones. cmu.edugoogle.com This reaction transforms the ester or lactone into a silyl acetal, which can then be hydrolyzed to furnish the corresponding aldehyde or lactol. google.com While the reaction is effective, it can sometimes be accompanied by overreduction to silyl ethers and alkanes. google.com The choice of silane and careful control of reaction conditions are crucial for achieving high selectivity for the desired aldehyde or lactol product. nih.gov
Hydrosilylation of Other Functional Groups (e.g., Phosphorus Compounds)
The catalytic scope of the B(C6F5)3/silane system extends beyond carbon-oxygen double bonds to other functional groups, including phosphorus compounds. nih.gov The reduction of phosphonic and phosphinic esters has been demonstrated. nih.gov Depending on the silane used, the reaction can yield either bis-silylated phosphonates or be driven further to produce free phosphines. nih.gov For example, the reaction of phosphinates with one equivalent of phenylsilane (B129415) in the presence of catalytic B(C6F5)3 results in the corresponding secondary phosphine (B1218219) in reasonable yields. nih.gov
C-H Activation and Borylation Catalysis
The high Lewis acidity and steric bulk of borane, bis(pentafluorophenyl)phenyl-, position it as a significant catalyst in the realm of C-H activation and borylation. Its ability to function as a potent Lewis acid, often in the context of Frustrated Lewis Pairs (FLPs), enables the heterolytic cleavage of C-H bonds, a critical step in various functionalization reactions. This reactivity has been harnessed for both directed C-H functionalization and the borylation of a range of aromatic and heteroaromatic compounds.
Directed C-H Functionalization Strategies
While much of the research in borane-catalyzed C-H activation has centered on tris(pentafluorophenyl)borane, the principles extend to related structures like borane, bis(pentafluorophenyl)phenyl-. These catalysts, particularly when paired with a sterically hindered Lewis base, can activate C-H bonds in an FLP-type fashion. In such systems, the borane and the base cooperatively abstract a proton and a hydride from the substrate, respectively, leading to C-H insertion. This strategy allows for metal-free catalytic C-H functionalization, offering an alternative to traditional transition-metal-catalyzed processes. The directing-group-assisted approach, common in metal catalysis, is less prevalent in borane catalysis, which often relies on the inherent reactivity of the substrate's C-H bonds.
Borylation of Aromatic and Heteroaromatic Substrates
Borane, bis(pentafluorophenyl)phenyl- and similar highly electrophilic boranes have been explored as catalysts for the direct borylation of arenes and heteroarenes. This transformation is of significant interest as it provides a direct route to valuable organoboron compounds, which are key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The catalytic cycle is proposed to involve the activation of a C-H bond of the (hetero)aromatic substrate by the borane catalyst, often with the liberation of dihydrogen.
In a metal-free approach, geminal chelate bis-borylalkanes featuring highly electrophilic B(C₆F₅)₂ groups serve as efficient catalysts for these borylation reactions. google.com The reactions proceed under mild conditions, highlighting the potential of these strong Lewis acids to facilitate challenging C-H functionalization reactions. google.com The substrate scope often includes electron-rich heterocycles like N-substituted pyrroles, indoles, furans, and some thiophenes, with catalyst loadings as low as 2.5 mol% and often yielding products as single isomers in high yields. google.com
Table 1: Catalytic Borylation of Heteroarenes
| Heteroaromatic Substrate | Catalyst System | Borylating Agent | Product Yield (%) | Reference |
|---|---|---|---|---|
| N-Methylpyrrole | (1-TMP-2-BH₂C₆H₄)₂ | H-BPin | >80 | google.com |
| Furan | (1-TMP-2-BH₂C₆H₄)₂ | H-BPin | >80 | google.com |
| Thiophene | (2-aminophenyl)boranes | H-BPin | Not specified |
Olefin Polymerization and Oligomerization
Borane, bis(pentafluorophenyl)phenyl-, along with its more famous counterpart tris(pentafluorophenyl)borane, plays a crucial role in the field of olefin polymerization. Its primary function is as a co-catalyst or activator for transition metal pre-catalysts, particularly metallocenes. The high Lewis acidity of the borane is key to its ability to abstract an alkyl or hydride group from the metal center, generating a highly electrophilic and catalytically active cationic species.
Self-Activating Catalytic Systems
The concept of self-activating catalytic systems involves the incorporation of the Lewis acidic borane functionality into the ligand framework of the transition metal catalyst. This intramolecular design eliminates the need for an external co-catalyst. While the development in this specific area has been extensive, the use of bis(pentafluorophenyl)phenyl- moieties within these ligands follows the same fundamental principle. The proximity of the Lewis acidic boron center to the metal allows for the internal abstraction of an alkyl group, generating the active cationic site. These self-activating systems are of great interest as they simplify the catalytic process and can lead to more well-defined active species.
Allylstannation and Related Carbon-Carbon Bond Forming Reactions
Based on a comprehensive review of the scientific literature, there is a notable absence of specific research detailing the application of borane, bis(pentafluorophenyl)phenyl- as a catalyst for allylstannation and related carbon-carbon bond forming reactions. While the broader class of perfluoroarylboranes, particularly tris(pentafluorophenyl)borane, is known to catalyze a variety of C-C bond formations, including Friedel-Crafts reactions and carboborations, the direct application of borane, bis(pentafluorophenyl)phenyl- in allylstannation is not a well-documented area. Further research may be required to explore the potential of this specific borane in such transformations.
Mechanism and Substrate Scope of Allylstannation
While research on allylstannation specifically catalyzed by bis(pentafluorophenyl)borane is limited, extensive mechanistic studies have been conducted on the closely related and highly Lewis acidic tris(pentafluorophenyl)borane [B(C₆F₅)₃]. These studies provide significant insight into the role of pentafluorophenyl-substituted boranes in this transformation.
The B(C₆F₅)₃-catalyzed allylstannation of aldehydes is a well-established method for stereoselective carbon-carbon bond formation. acs.orgresearchgate.net Mechanistic investigations, including ¹⁹F NMR experiments, suggest a pathway that deviates from the typical Lewis acid activation of the carbonyl substrate. Instead, the borane is proposed to activate the Si-H bond in related hydrosilylation reactions, and a similar phenomenon may be at play in allylstannations. acs.org The proposed mechanism involves the borane abstracting an allyl group from the tin reagent, which in turn activates the aldehyde substrate, possibly through a "[Bu₃Sn]⁺" intermediate. acs.org
A remarkable feature of this catalytic system is its high chemoselectivity in competitive reactions, particularly with substrates containing proximal donor groups. For example, in a competition experiment, the allylation of o-anisaldehyde is overwhelmingly favored over p-anisaldehyde. acs.org This selectivity was initially proposed to arise from hypercoordinate interactions at the boron center. However, further studies suggest that this selectivity is not attributable to chelation at the boron atom but more likely involves chelation at the tin center. acs.org
Table 1: B(C₆F₅)₃-Catalyzed Competitive Allylstannation of Benzaldehydes
| Competing Substrates | Ratio of Products | Reference |
|---|---|---|
| o-Anisaldehyde vs. p-Anisaldehyde | >20 : 1 | acs.org |
| Benzaldehyde vs. o-Anisaldehyde | Selective for o-Anisaldehyde | acs.org |
Dimerization of Allenes
Bis(pentafluorophenyl)borane, or Piers' borane, has been identified as an effective catalyst for the dimerization and cyclotrimerization of allenes under metal-free conditions. acs.orgnih.gov The reaction pathway and the final products are highly dependent on the allene (B1206475) substitution pattern and reaction conditions.
The mechanism for the dimerization of arylallenes has been investigated through both experimental and computational studies. acs.orgfigshare.comresearchgate.net These investigations indicate a multi-step process:
Hydroboration: The reaction initiates with the hydroboration of one allene molecule by HB(C₆F₅)₂ to form an allylborane intermediate. researchgate.net
Allylation: This allylborane then acts as a nucleophile, attacking a second molecule of the allene. researchgate.net
Cope Rearrangement: The resulting intermediate undergoes a subsequent Cope rearrangement, yielding a 1,5-diene substituted with a B(C₆F₅)₂ group. acs.orgfigshare.com
Transborylation: In the presence of a boron-containing reagent like pinacolborane (HBpin), a transborylation step occurs. This final stage involves a concerted σ-bond metathesis that releases the desired pinacolborane-substituted 1,5-diene product and regenerates the active HB(C₆F₅)₂ catalyst, thus closing the catalytic cycle. acs.org
This catalytic dimerization provides convenient access to a range of synthetically versatile, bench-stable 1,5-dienes substituted with a pinacolborane group, which can be used in subsequent transformations like Suzuki-Miyaura couplings. acs.org In the case of the simplest substrate, allene, HB(C₆F₅)₂ catalyzes a cyclotrimerization to selectively form 1,3,5-trimethylenecyclohexane. nih.gov
Table 2: HB(C₆F₅)₂-Catalyzed Dimerization of Arylallenes
| Allene Substrate | Major Product | Reference |
|---|---|---|
| Phenylallene | Pinacolborane-substituted 1,5-diene | acs.org |
| Allene (unsubstituted) | 1,3,5-Trimethylenecyclohexane (Cyclotrimer) | nih.gov |
Other Catalytic Redox and Isomerization Processes
Dehydrocoupling Reactions
Dehydrocoupling reactions, particularly of stannanes (tin hydrides), have been explored using highly Lewis acidic boranes. Interestingly, while the bis(pentafluorophenyl)boron moiety is crucial for this reactivity, Piers' borane [HB(C₆F₅)₂] itself has been found to be inactive as a catalyst for stannane (B1208499) dehydrocoupling under certain conditions. rsc.org
Instead, a novel Lewis acidic aminoborane, bis(pentafluorophenyl)phenothiazylborane, has been synthesized and shown to catalytically promote the dehydrocoupling of tin hydrides. rsc.orgchemrxiv.orgrsc.org This finding highlights the subtle structural requirements for catalytic activity. The reaction proceeds via a proposed heterolytic mechanism, where the B–N bond of the catalyst functions as an intramolecular frustrated Lewis pair (FLP). rsc.org Computational analysis suggests a mechanism involving a series of heterolytic bond cleavages and acid-base interactions at both the boron and nitrogen centers, rather than a homolytic single electron transfer (SET) process. chemrxiv.orgchemrxiv.org
Control experiments were critical in elucidating the catalyst's mode of action. It was demonstrated that neither B(C₆F₅)₃, N-methylphenothiazine, nor Piers' borane alone could catalyze the dehydrocoupling of Ph₃SnH. Furthermore, bis(mesityl)phenothiazylborane was also found to be inactive, underscoring the necessity of the electron-withdrawing C₆F₅ groups to impart sufficient Lewis acidity on the boron center for the initial heterolytic cleavage of the H–Sn bond. rsc.orgchemrxiv.org
Table 3: Catalytic Activity for Dehydrocoupling of Triphenylstannane (Ph₃SnH)
| Potential Catalyst | Catalytic Activity Observed | Proposed Reason for Activity/Inactivity |
|---|---|---|
| Bis(pentafluorophenyl)phenothiazylborane | Yes | Active intramolecular FLP with sufficient B Lewis acidity. rsc.org |
| Bis(pentafluorophenyl)borane [HB(C₆F₅)₂] | No | Lacks the cooperative Lewis basic site. rsc.org |
| Tris(pentafluorophenyl)borane [B(C₆F₅)₃] | No | Lacks the cooperative Lewis basic site. rsc.org |
| Bis(mesityl)phenothiazylborane | No | Insufficient Lewis acidity at the boron center. chemrxiv.org |
Alkene Isomerization and Stereochemical Control
Bis(pentafluorophenyl)borane is an effective catalyst for the E-selective isomerization of terminal alkenes to form more thermodynamically stable internal alkenes. rsc.orgbgu.ac.il This transformation is notable for its operational simplicity, proceeding under relatively mild conditions with low catalyst loadings (e.g., 5 mol%). rsc.orgrsc.org
The mechanism of the HB(C₆F₅)₂-catalyzed isomerization is understood to proceed via a sequential hydroboration/retro-hydroboration pathway. rsc.orgbgu.ac.il This process involves the addition of the B-H bond across the terminal double bond, followed by elimination of the borane to regenerate the double bond at an internal position. This sequence can repeat, allowing the double bond to "walk" along the carbon chain.
A significant advantage of this catalytic system is its high degree of stereochemical control, yielding the E-isomer of the internal alkene with high selectivity. rsc.org Furthermore, the catalyst is capable of promoting long-range isomerization, effectively moving a double bond from a terminal position to a more stable internal position even when separated by several single bonds, particularly in distant aryl alkenes. rsc.orgbgu.ac.il The scope of the reaction is broad, encompassing a variety of allylbenzene (B44316) derivatives. rsc.org
Table 4: HB(C₆F₅)₂-Catalyzed Isomerization of Terminal Alkenes
| Substrate | Product | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|
| Allylbenzene | (E)-β-Methylstyrene | 88 | >99:<1 | rsc.org |
| 4-Fluoroallylbenzene | (E)-1-(4-Fluorophenyl)prop-1-ene | 91 | >99:<1 | rsc.org |
| 4-Bromoallylbenzene | (E)-1-Bromo-4-(prop-1-en-1-yl)benzene | 93 | >99:<1 | rsc.org |
| 1-Allyl-3,5-dimethylbenzene | (E)-1,3-Dimethyl-5-(prop-1-en-1-yl)benzene | 91 | >99:<1 | rsc.org |
| 4-Allyl-1,2-dimethoxybenzene | (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene | 91 | >99:<1 | rsc.org |
Yields and E:Z ratios are based on ¹H NMR spectroscopy as reported in the source material. rsc.org
Advanced Applications and Future Directions for Borane, Bis Pentafluorophenyl Phenyl
Applications in Materials Science
The strong Lewis acidic nature of Borane (B79455), bis(pentafluorophenyl)phenyl- makes it a highly effective catalyst and additive in the creation and modification of organic and polymeric materials. Its ability to initiate polymerization and influence polymer structure leads to materials with enhanced properties.
Modification of Organic Materials
As a potent cationic curing catalyst, Borane, bis(pentafluorophenyl)phenyl- is particularly effective in the polymerization of epoxy resins. Its inclusion in thermosetting polymer formulations can lead to materials with improved thermal stability, moisture resistance, and mechanical strength. Patent literature suggests that it is a preferable catalyst for producing cured products with high heat resistance and low water absorption, making it suitable for applications in optical adhesives and sealing materials for electronic components like LEDs. google.com
Anion Trapping and Electrolyte Enhancement
The electron-deficient boron center in Borane, bis(pentafluorophenyl)phenyl- allows it to act as an effective anion receptor. This property is of significant interest for the development of high-performance electrolytes for lithium-ion batteries and other electrochemical devices.
Role as Anion Receptors in Lithium-Ion Systems
In lithium-ion battery electrolytes, the movement of lithium ions is often hindered by their strong interaction with the anions of the lithium salt. Lewis acidic additives can sequester these anions, thereby increasing the concentration of "free" lithium ions available for transport. While direct studies on Borane, bis(pentafluorophenyl)phenyl- are limited, research on the closely related tris(pentafluorophenyl)borane (B72294) (TPFPB) demonstrates this principle effectively. TPFPB, when added to a solid polymer electrolyte, acts as an anion trap due to its Lewis acidic nature. nih.gov This interaction reduces the association between lithium ions and the anions of the lithium salt, facilitating more efficient ion transport. It is anticipated that Borane, bis(pentafluorophenyl)phenyl- would function in a similar manner, with its Lewis acidity enabling it to bind with anions and enhance lithium-ion mobility.
Influence on Ionic Conductivity and Transference Numbers
By trapping anions, borane additives can have a profound impact on two key electrolyte properties: ionic conductivity and the lithium-ion transference number (tLi+). The transference number represents the fraction of the total ionic conductivity that is contributed by the lithium cations. A higher tLi+ is desirable as it reduces concentration polarization during battery operation, leading to improved power density and reduced likelihood of dendrite formation.
In a study on a poly(ethylene oxide) (PEO) based electrolyte, the addition of TPFPB significantly increased the tLi+ from 0.19 to 0.53. nih.gov This improvement is directly attributed to the anion-trapping ability of the borane. Furthermore, the ionic conductivity was also enhanced, increasing from 6.08 × 10⁻⁵ S cm⁻¹ to 1.54 × 10⁻⁴ S cm⁻¹. nih.gov This was achieved by the borane additive reducing the crystallinity of the polymer electrolyte, which in turn facilitates ion movement.
The following interactive table illustrates the effect of a tris(pentafluorophenyl)borane additive on the electrochemical properties of a solid polymer electrolyte, providing a model for the expected influence of Borane, bis(pentafluorophenyl)phenyl-.
| Electrolyte Composition | Ionic Conductivity (S cm⁻¹) | Li⁺ Transference Number (tLi+) |
| PEO/LiTFSI | 6.08 × 10⁻⁵ | 0.19 |
| PEO/LiTFSI + TPFPB | 1.54 × 10⁻⁴ | 0.53 |
Data based on a study of tris(pentafluorophenyl)borane in a PEO-based electrolyte. nih.gov
Emerging Areas in Main Group Catalysis and Boron Chemistry
The field of main group catalysis is expanding, with a growing appreciation for the catalytic potential of elements like boron. While tris(pentafluorophenyl)borane has been a dominant player, the unique characteristics of heteroleptic boranes like Borane, bis(pentafluorophenyl)phenyl- are now being explored for novel reactivity. researchgate.netacs.org
Future research is likely to focus on leveraging the nuanced Lewis acidity and steric profile of Borane, bis(pentafluorophenyl)phenyl-. In contrast to the highly symmetric and potent B(C6F5)3, the presence of a phenyl group in PhB(C6F5)2 can modulate its reactivity, potentially leading to different selectivities in catalytic transformations. researchgate.net For instance, in allylstannation reactions, the weaker Lewis acidity of PhB(C6F5)2 was found to favor a "true" borane catalysis pathway over a tin cation-catalyzed mechanism that dominates with B(C6F5)3. researchgate.net
Emerging applications may include its use in frustrated Lewis pair (FLP) chemistry, where its specific steric and electronic properties could enable the activation of a different range of small molecules compared to its perfluorinated counterpart. Furthermore, the development of new boron-based materials for catalysis and electronics is a burgeoning field. oaepublish.comunamur.be The unique combination of phenyl and pentafluorophenyl substituents in Borane, bis(pentafluorophenyl)phenyl- makes it an interesting building block for novel functional materials with tailored electronic properties. As the drive for more sustainable and efficient chemical processes continues, the exploration of main group catalysts like Borane, bis(pentafluorophenyl)phenyl- is expected to yield innovative solutions in organic synthesis and materials science. oaepublish.com
Development of Next-Generation Borane Catalysts
The development of next-generation catalysts is a cornerstone of progress in chemical synthesis. For Borane, bis(pentafluorophenyl)phenyl-, the focus of future research will likely be on leveraging its unique electronic and steric properties to design novel catalytic systems. The presence of both highly electron-withdrawing pentafluorophenyl groups and a phenyl group offers a unique substitution pattern that can be exploited.
Future research in this area could explore the following avenues:
Asymmetric Catalysis: The development of chiral derivatives of Borane, bis(pentafluorophenyl)phenyl- could lead to a new class of catalysts for enantioselective transformations. The strategic placement of chiral moieties on the phenyl ring could create a well-defined chiral pocket around the boron center, enabling high levels of stereocontrol in reactions such as Diels-Alder, aldol, and hydroboration reactions.
Frustrated Lewis Pairs (FLPs): The concept of Frustrated Lewis Pairs, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, has revolutionized the activation of small molecules. wikipedia.org While B(C6F5)3 is a common Lewis acid component in FLPs, the potential of (C6F5)2B(C6H5) in this context is an area ripe for investigation. wikipedia.orgacs.orgnih.gov The steric and electronic properties of the phenyl group could modulate the reactivity of the FLP, potentially leading to novel activation patterns for substrates like H2, CO2, and olefins.
Polymerization Catalysis: Perfluoroarylboranes are well-established as co-catalysts in olefin polymerization. semanticscholar.org They act as activators for transition metal pre-catalysts, generating highly active cationic species. wikipedia.org The future direction for Borane, bis(pentafluorophenyl)phenyl- in this field would involve investigating its efficacy as an activator and how the phenyl group influences the properties of the resulting polymers, such as molecular weight, polydispersity, and stereoregularity.
Detailed research findings in these areas for Borane, bis(pentafluorophenyl)phenyl- are currently limited in publicly accessible literature, highlighting a significant opportunity for future investigation.
Synergy with Other Main Group Elements and Transition Metals
The combination of Lewis acids with other elements can lead to synergistic effects, unlocking new reactivity and catalytic pathways. The future for Borane, bis(pentafluorophenyl)phenyl- will likely involve its integration into multicomponent catalytic systems.
Key future research directions include:
Bimetallic Catalysis: The interaction of (C6F5)2B(C6H5) with transition metal complexes could lead to the development of novel bimetallic catalysts. The borane could act as a ligand, a co-catalyst, or a Lewis acidic site in a bifunctional system. bris.ac.uk For instance, in reactions involving transition metal hydrides, the borane could facilitate hydride abstraction, generating a more reactive cationic metal species. The specific influence of the phenyl group on the electronic communication between the boron and the transition metal center would be a key aspect to study.
Cooperative Catalysis with Main Group Elements: Combining Borane, bis(pentafluorophenyl)phenyl- with other main group elements, such as aluminum, silicon, or phosphorus compounds, could lead to new cooperative catalytic systems. For example, in hydrosilylation reactions, the borane could activate the carbonyl group while a silane (B1218182) delivers the hydride. mdpi.com The interplay between the different Lewis acidic or basic centers could enable transformations that are not possible with a single component catalyst.
The exploration of these synergistic interactions is a promising avenue for discovering new catalytic reactions and improving the efficiency of existing ones.
Q & A
Q. How is bis(pentafluorophenyl)phenylborane synthesized and characterized for research use?
The synthesis typically involves reacting phenylboron precursors with pentafluorophenyl ligands under anhydrous conditions. A common method uses hydroboration with pinacolborane in the presence of bis(pentafluorophenyl)borane-dimethyl sulfide complexes, as described in hydroboration protocols . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹⁹F) to confirm purity (≥95%) and structural integrity, complemented by X-ray crystallography for solid-state analysis .
Q. What analytical techniques are critical for characterizing bis(pentafluorophenyl)phenylborane’s purity and structure?
Key techniques include:
Q. What role does bis(pentafluorophenyl)phenylborane play in catalytic processes?
It acts as a strong Lewis acid in hydroboration reactions and olefin polymerization. For example, it activates zirconocene catalysts by abstracting alkyl groups, forming ion pairs that enhance polymerization activity . Its electron-withdrawing pentafluorophenyl groups increase electrophilicity, critical for stabilizing reactive intermediates .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the Lewis acidity and reactivity of bis(pentafluorophenyl)phenylborane?
The pentafluorophenyl groups withdraw electron density via inductive effects, increasing boron’s electrophilicity. Experimental electron density studies (QTAIM analysis) reveal higher positive charge density at boron in derivatives with pyrrolyl substituents compared to pyrrolidinyl, correlating with enhanced reactivity in alkyl abstraction .
Explain the mechanism of hydroboration reactions using bis(pentafluorophenyl)phenylborane.
The borane undergoes σ-bond metathesis with alkynes or alkenes, forming allyl-borane intermediates. For allene dimerization, hydroboration generates a boryl diene, which undergoes Cope rearrangement and transborylation to yield dienyl boronic esters . Mechanistic insights are supported by isotopic labeling and computational studies .
Q. How is bis(pentafluorophenyl)phenylborane utilized in frustrated Lewis pair (FLP) chemistry?
In FLPs, it serves as the Lewis acid component, pairing with sterically hindered bases (e.g., phosphines) to heterolytically cleave H₂. This enables metal-free hydrogenation and dinitrogen functionalization. Structural studies highlight the importance of boron’s electrophilicity and base steric bulk in FLP efficiency .
Q. What experimental approaches are used to study the electron density distribution in bis(pentafluorophenyl)phenylborane derivatives?
High-resolution X-ray diffraction coupled with multipole refinements and QTAIM analysis maps electron density. This reveals bond critical points (BCPs) and Laplacian values, quantifying boron’s electrophilicity and ligand effects .
Q. How do structural modifications (e.g., substituent variation) affect catalytic performance in olefin polymerization?
Replacing one pentafluorophenyl group with pyrrolyl ligands increases boron’s electrophilicity, enhancing ion-pair stabilization in metallocene catalysts. This adjustment improves polymerization rates and control over polymer tacticity, as demonstrated in zirconocene activation studies .
Q. What are the challenges in reconciling contradictory data on reaction pathways involving bis(pentafluorophenyl)phenylborane?
Discrepancies arise from solvent effects, competing reaction channels (e.g., radical vs. ionic pathways), and intermediate stability. Systematic kinetic studies and isotopic tracing (e.g., deuterated substrates) help resolve ambiguities .
Q. How do computational studies complement experimental data in understanding bis(pentafluorophenyl)phenylborane’s reactivity?
Density functional theory (DFT) calculations model transition states and thermodynamics, validating mechanisms proposed from NMR or crystallographic data. For example, DFT confirms the role of boron’s electrophilicity in FLP-mediated H₂ activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
